TRPM8 Antagonists: Research has focused on developing TRPM8 antagonists, such as AMG 333, for migraine treatment. These antagonists target the transient receptor potential melastatin 8 (TRPM8) channel involved in cold-temperature sensation and migraine pathogenesis [].
Phosphodiesterase 2A Inhibitors: Efforts have been directed towards designing pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A inhibitors, including TAK-915, for potential treatment of cognitive impairment in neuropsychiatric and neurodegenerative disorders. These inhibitors aim to enhance cognitive performance by augmenting cyclic nucleotide signaling pathways [].
AMPA Receptor Antagonists: Studies explore the synthesis and pharmacological evaluation of AMPA receptor antagonists, such as compounds 25 and 27, for potential epilepsy treatment. These antagonists target the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors involved in seizure activity [].
Glycine Transporter 1 Inhibitors: Research investigates the identification of potent and orally available Glycine Transporter 1 (GlyT1) inhibitors, such as compound 7n. These inhibitors aim to increase cerebrospinal fluid glycine concentration for potential therapeutic benefits [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6